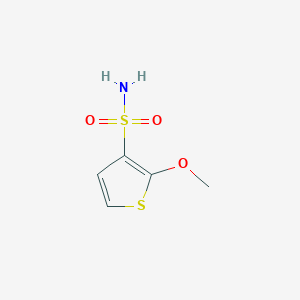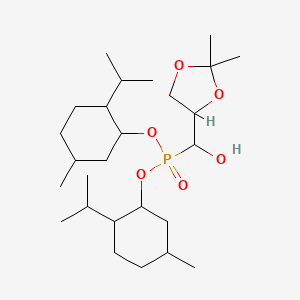
Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including two isopropyl-5-methylcyclohexyl groups, a 2,2-dimethyl-1,3-dioxolan-4-yl group, and a hydroxymethylphosphonate group. These groups could potentially confer interesting chemical properties to the compound, such as reactivity, polarity, and solubility .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The 2,2-dimethyl-1,3-dioxolan-4-yl group is a cyclic acetal, which could potentially exist in different conformations .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phosphonate and the dioxolane groups. The phosphonate group could potentially undergo reactions with nucleophiles, while the dioxolane group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phosphonate group could confer polarity and affect its solubility in different solvents. The dioxolane group could potentially influence its stability and reactivity .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Bifunctional Acyclic Nucleoside Phosphonates : Novel bisphosphonate alkylating agents, including derivatives similar to bis(2-isopropyl-5-methylcyclohexyl) phosphonates, have been synthesized and investigated. These compounds were used for the alkylation of various nucleobases, although no antiviral or cytostatic activity was detected in these studies (Vrbková, Dračínský, & Holý, 2007).
Application in Organic Synthesis : Research has focused on the synthesis of unique phosphonate derivatives, which are structurally related to bis(2-isopropyl-5-methylcyclohexyl) phosphonates. These compounds are essential for creating various organic molecules with potential applications in medicinal chemistry and other fields (Gibadullina et al., 2012).
Catalysis and Reactions
Catalytic Applications : Studies have been conducted on the catalytic properties of related phosphonate compounds in various organic reactions. These include oxidative and dehydrogenative phosphonation processes, illustrating the compound's potential as a catalyst in synthetic chemistry (Han, Mayer, & Ofial, 2010).
Synthesis of Biologically Active Compounds : There has been interest in synthesizing biologically active molecules using phosphonate derivatives. This includes the creation of compounds with potential anticancer activity, demonstrating the versatility of phosphonates in drug discovery (Kiran et al., 2008).
Material Science and Surface Chemistry
Surface Chemistry Studies : Phosphonate derivatives, similar to bis(2-isopropyl-5-methylcyclohexyl) phosphonates, have been studied for their interaction with surfaces. These studies are crucial for understanding the adsorption processes and potential applications in material science (Podstawka et al., 2009).
Development of Novel Materials : Research has also focused on developing new materials using phosphonated methacrylates, which share structural similarities with bis(2-isopropyl-5-methylcyclohexyl) phosphonates. These materials have potential applications in various fields, including polymer science (Edizer, Sahin, & Avci, 2009).
作用機序
The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, the mechanism would depend on the specific biological target. If it’s intended for use in materials or industrial applications, the mechanism could involve its chemical reactivity or physical properties .
将来の方向性
特性
IUPAC Name |
bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49O6P/c1-16(2)20-11-9-18(5)13-22(20)31-33(28,25(27)24-15-29-26(7,8)30-24)32-23-14-19(6)10-12-21(23)17(3)4/h16-25,27H,9-15H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBPCRPOQNGDCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2COC(O2)(C)C)O)OC3CC(CCC3C(C)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-isopropyl-5-methylcyclohexyl) ((2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)methyl)phosphonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)
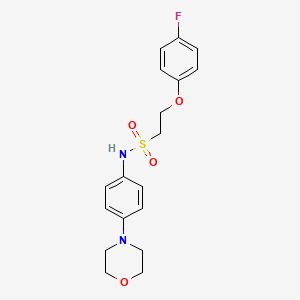
![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)
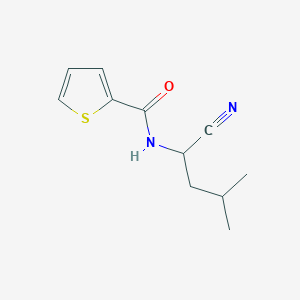
![8-(tert-butyl)-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2416477.png)
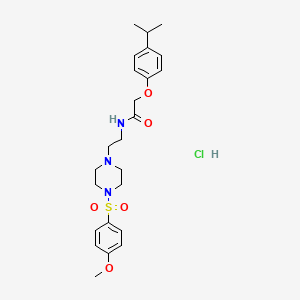
![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)
![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)
![5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2416489.png)

